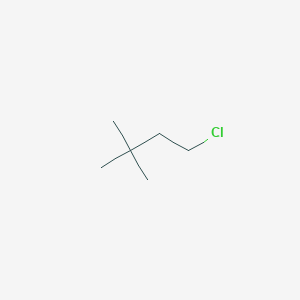

1-Chloro-3,3-dimethylbutane

描述

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCKOSFYXBAPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182768 | |

| Record name | 1-Chloro-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2855-08-5 | |

| Record name | 1-Chloro-3,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,3-dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,3-dimethylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-chloro-3,3-dimethylbutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79T86BR8ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chloro-3,3-dimethylbutane physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-chloro-3,3-dimethylbutane (also known as neohexyl chloride), a key intermediate in various organic syntheses. This document consolidates essential data, outlines experimental methodologies, and presents logical workflows to support its application in research and development.

Core Physical and Chemical Properties

This compound is a colorless, volatile, and flammable liquid.[1][2] It is characterized by a strong, distinct odor.[1] Its miscibility with common organic solvents like ethanol (B145695) and ether, coupled with its insolubility in water, makes it a versatile reagent and solvent in non-aqueous chemical environments.[2][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃Cl | [1][2] |

| Molecular Weight | 120.62 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][4] |

| Density | 0.867 g/cm³ at 20°C | [1][2][5] |

| Boiling Point | 114.4 - 118 °C at 760 mmHg | [1][2][3][6] |

| Melting Point | -35.1 °C (estimate) | [1][6] |

| Flash Point | 7 - 19 °C | [1][3][6] |

| Vapor Pressure | 23.6 mmHg at 25°C | [2] |

| Refractive Index | 1.417 - 1.420 | [1][5][6] |

| Solubility | Insoluble in water; miscible with organic solvents.[2][3] | [2][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 2855-08-5 | [1][2] |

| IUPAC Name | This compound | [7] |

| Synonyms | Neohexyl chloride, 3,3-Dimethylbutyl chloride | [2][3] |

| InChI Key | XGCKOSFYXBAPQM-UHFFFAOYSA-N | [7] |

| SMILES | CC(C)(C)CCCl | [7] |

Chemical Reactivity and Applications

This compound is an important building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3] Its reactivity is primarily centered around the chloro-alkane functional group, which readily participates in nucleophilic substitution and elimination reactions.[2][8] It serves as a precursor for the synthesis of more complex molecules, such as 3,3-dimethylbutyraldehyde.[2][8] The compound is incompatible with strong oxidizing agents and should be stored in a cool, dry, and well-ventilated area away from ignition sources.[3][8]

Experimental Protocols

Synthesis of this compound from 3,3-Dimethyl-1-butanol (B44104)

A common and efficient method for the preparation of this compound is the reaction of 3,3-dimethyl-1-butanol with thionyl chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[8]

Materials:

-

3,3-Dimethyl-1-butanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3,3-dimethyl-1-butanol and pyridine in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure the reaction goes to completion.

-

The mixture is then cooled, and excess diethyl ether is added.

-

The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield pure this compound.

Note: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Spectroscopic Data

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include a singlet for the nine protons of the tert-butyl group, and two triplets for the two methylene (B1212753) groups (-CH₂-CH₂-Cl). |

| ¹³C NMR | Expected signals include a quaternary carbon and the methyl carbons of the tert-butyl group, and two methylene carbons. |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 57, corresponding to the stable tert-butyl cation. Other significant peaks are observed at m/z 69 and 41.[7] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkane structure, and a C-Cl stretching band in the fingerprint region.[7] |

Visualized Synthesis Workflow

The synthesis of this compound from its corresponding alcohol is a fundamental transformation in organic chemistry. The following diagram illustrates the logical flow of this process.

Caption: Synthesis workflow for this compound.

References

- 1. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR spectrum [chemicalbook.com]

- 2. 1-CHLORO-3-METHYLBUTANE(107-84-6) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]

- 5. This compound | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 1-CHLORO-3-METHYLBUTANE(107-84-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-Chloro-3,3-dimethylbutane from 3,3-dimethylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-chloro-3,3-dimethylbutane, also known as neohexyl chloride, from its corresponding primary alcohol, 3,3-dimethylbutan-1-ol (neopentyl alcohol). This conversion is a fundamental transformation in organic synthesis, often employed in the preparation of intermediates for pharmaceutical and agrochemical development. This document details the primary synthetic methodologies, presents quantitative data, and provides detailed experimental protocols.

Introduction and Reaction Overview

The conversion of primary alcohols to alkyl chlorides is a cornerstone of organic chemistry. For a sterically hindered primary alcohol such as 3,3-dimethylbutan-1-ol, the choice of reagent is critical to ensure efficient conversion and to avoid potential side reactions, such as skeletal rearrangements. The two most common methods for this transformation involve the use of thionyl chloride (SOCl₂) and the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).

Generally, thionyl chloride is the preferred reagent for converting primary and secondary alcohols to their corresponding chlorides. This preference stems from the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride.[1][2] The reaction with thionyl chloride typically proceeds under milder conditions compared to the Lucas reagent and is less prone to inducing carbocation rearrangements.[2]

The Lucas test, while a classic method for differentiating between primary, secondary, and tertiary alcohols, is often not a synthetically viable route for the preparation of primary alkyl chlorides due to the slow reaction rates.[2] Primary alcohols, including 3,3-dimethylbutan-1-ol, react very slowly with the Lucas reagent, even with heating. Furthermore, the strongly acidic conditions can promote a 1,2-methyl shift in the incipient carbocation, leading to the formation of rearranged, more stable carbocation intermediates and consequently, a mixture of isomeric products.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route is contingent on factors such as yield, reaction conditions, and purity of the final product. Below is a summary of the two primary methods for the synthesis of this compound.

| Parameter | Method 1: Thionyl Chloride | Method 2: Lucas Reagent (HCl/ZnCl₂) |

| Reagents | 3,3-dimethylbutan-1-ol, Thionyl chloride (SOCl₂), Pyridine (B92270) (optional) | 3,3-dimethylbutan-1-ol, conc. HCl, anhyd. ZnCl₂ |

| Typical Reaction Conditions | Reflux or room temperature, often in an inert solvent. | Heating is typically required for primary alcohols. |

| Reaction Mechanism | Primarily Sₙ2 | Sₙ1-like with potential for Sₙ2 character |

| Byproducts | SO₂(g), HCl(g) | H₂O |

| Advantages | High yields, gaseous byproducts simplify workup, milder conditions.[2] | Reagents are readily available and inexpensive. |

| Disadvantages | Thionyl chloride is corrosive and reacts violently with water. | Very slow reaction for primary alcohols, potential for carbocation rearrangement.[3][4] |

| Typical Yield | High (generally >80% for primary alcohols) | Low to moderate, often with isomeric impurities. |

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The reaction of 3,3-dimethylbutan-1-ol with thionyl chloride typically proceeds through an Sₙ2 mechanism, especially in the presence of a base like pyridine. The alcohol first attacks the sulfur atom of thionyl chloride, forming an alkyl chlorosulfite intermediate. The chloride ion, either from the decomposition of the intermediate or from the pyridinium (B92312) hydrochloride salt, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion.[5][6]

Caption: Sₙ2 mechanism for the reaction of 3,3-dimethylbutan-1-ol with thionyl chloride.

In contrast, the reaction with Lucas reagent under forcing conditions would likely involve the formation of a primary carbocation, which is highly unstable. This instability drives a rapid 1,2-methyl shift to form a more stable tertiary carbocation, which is then attacked by a chloride ion to yield the rearranged product, 2-chloro-2,3-dimethylbutane, as the major product.

Caption: Carbocation rearrangement pathway in the reaction with Lucas reagent.

Experimental Workflow

A general workflow for the synthesis and purification of this compound using thionyl chloride is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the conversion of primary alcohols to alkyl chlorides.

Method 1: Synthesis using Thionyl Chloride

This procedure is adapted from standard methods for the chlorination of primary alcohols and is expected to provide a high yield of the desired product.[7]

Reagents and Equipment:

-

3,3-dimethylbutan-1-ol

-

Thionyl chloride (SOCl₂), freshly distilled

-

Pyridine (optional, as a base)

-

Diethyl ether or dichloromethane (B109758) (as solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

-

To the flask, add 3,3-dimethylbutan-1-ol (e.g., 20.44 g, 0.2 mol).

-

Cool the flask in an ice bath and slowly add thionyl chloride (e.g., 26.2 g, 16 mL, 0.22 mol) dropwise with stirring over 30 minutes. If pyridine is used, it can be added cautiously after the thionyl chloride.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice (approx. 100 g) in a beaker.

-

Transfer the mixture to a separatory funnel. If a solvent was used, add more to ensure two distinct layers.

-

Wash the organic layer successively with cold water (2 x 50 mL), 5% sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 114-116 °C.

Expected Yield: 75-90%

Method 2: Reaction with Lucas Reagent

This method is provided for comparative purposes and is generally not recommended for the preparative scale synthesis of this compound due to the slow reaction rate and high potential for rearrangement.

Reagents and Equipment:

-

3,3-dimethylbutan-1-ol

-

Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

-

Round-bottom flask, reflux condenser, heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 3,3-dimethylbutan-1-ol (e.g., 10.2 g, 0.1 mol) and Lucas reagent (e.g., 50 mL).

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by the formation of a separate, insoluble layer of the alkyl chloride.

-

After cooling, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with cold water, 5% sodium bicarbonate solution, and brine.

-

Dry the product over anhydrous calcium chloride.

-

Distill the crude product. Note that the distillate will likely be a mixture of this compound and rearranged isomers.

Expected Yield: Low and product will likely be impure.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Boiling Point | 114-116 °C |

| ¹H NMR | Signals corresponding to the -C(CH₃)₃, -CH₂-, and -CH₂Cl protons with appropriate chemical shifts and multiplicities. |

| ¹³C NMR | Peaks corresponding to the five distinct carbon atoms in the molecule. |

| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion and characteristic fragmentation pattern of this compound. |

| IR Spectroscopy | Characteristic C-Cl stretching vibrations in the fingerprint region. |

Safety Considerations

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle with care in a fume hood.

-

The reactions described are exothermic and may produce gaseous byproducts. Ensure proper pressure equalization and gas trapping.

This guide provides a detailed framework for the synthesis of this compound. For any specific application, it is recommended to perform small-scale optimization studies to achieve the desired yield and purity.

References

- 1. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Give the structures of the products you would expect when each alcohol re.. [askfilo.com]

- 4. allen.in [allen.in]

- 5. reactionweb.io [reactionweb.io]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Chloro-2,2-dimethylbutane (neohexyl chloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-2,2-dimethylbutane, commonly known as neohexyl chloride. It covers the systematic nomenclature, physical and chemical properties, spectroscopic data, and a representative synthetic protocol.

IUPAC Nomenclature and Chemical Structure

The systematic name for neohexyl chloride, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-chloro-2,2-dimethylbutane .[1][2][3] This name is derived from its chemical structure, which features a four-carbon butane (B89635) chain as the longest continuous carbon chain. A chlorine atom is attached to the first carbon (C1), and two methyl groups are attached to the second carbon (C2). The prefix "neo-" in the common name refers to the presence of a quaternary carbon atom adjacent to a CH2 group.

Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of 1-chloro-2,2-dimethylbutane is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H13Cl | [3][4][5] |

| Molecular Weight | 120.62 g/mol | [3][5] |

| CAS Number | 6366-35-4 | [3][4][5] |

| Boiling Point | 114.4 °C at 760 mmHg | [6] |

| Density | 0.867 g/mL | [6] |

| Flash Point | 19 °C | [6] |

| Refractive Index | 1.412 | [6] |

| Kovats Retention Index | 773 (Standard non-polar column) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of 1-chloro-2,2-dimethylbutane.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a basis for structural verification.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH2-Cl |

| ~1.6 | Triplet | 2H | -CH2-C(CH3)2- |

| ~0.9 | Singlet | 9H | -C(CH3)3 |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~48 | Primary | -CH2-Cl |

| ~40 | Primary | -CH2-C(CH3)2- |

| ~35 | Quaternary | -C(CH3)2- |

| ~29 | Primary | -C(CH3)3 |

| ~9 | Primary | -CH3 (of ethyl group) |

3.2. Mass Spectrometry

The NIST Mass Spectrometry Data Center provides experimental data for 1-chloro-2,2-dimethylbutane.[3] The fragmentation pattern in mass spectrometry would be characteristic of a primary alkyl halide with a neopentyl-like structure.

Synthesis of 1-Chloro-2,2-dimethylbutane

A common and effective method for the preparation of primary alkyl chlorides from the corresponding alcohols is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

4.1. Experimental Protocol: Synthesis from 2,2-Dimethyl-1-butanol (Neohexyl Alcohol)

This protocol is a representative procedure for the synthesis of 1-chloro-2,2-dimethylbutane.

Materials:

-

2,2-Dimethyl-1-butanol (neohexyl alcohol)

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a scavenger for HCl)

-

Anhydrous diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1-butanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise from a dropping funnel to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride. The addition of thionyl chloride is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Gently reflux the mixture for 30-60 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture back to room temperature.

-

Carefully pour the reaction mixture over crushed ice to quench any remaining thionyl chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure 1-chloro-2,2-dimethylbutane.

4.2. Synthesis Workflow Diagram

References

An In-depth Technical Guide to 1-Chloro-3,3-dimethylbutane (CAS: 2855-08-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-3,3-dimethylbutane, a versatile halogenated hydrocarbon intermediate. This document details its chemical and physical properties, spectroscopic data, synthesis, and key reactions, presented in a format tailored for the scientific community.

Chemical and Physical Properties

This compound, also known as neohexyl chloride, is a colorless liquid with a characteristic mild odor.[1] It is an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[2][3][4][5][6][7][8] Its branched structure, featuring a quaternary carbon, imparts specific reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2855-08-5 | [1] |

| Molecular Formula | C₆H₁₃Cl | [1][9] |

| Molecular Weight | 120.62 g/mol | [1][9] |

| Appearance | Colorless liquid | [1][10] |

| Boiling Point | 114.4 °C at 760 mmHg | [2] |

| Melting Point | Below -100 °C | [1] |

| Density | 0.87 g/cm³ at 20°C | [1] |

| Solubility | Insoluble in water; miscible with organic solvents like ethanol (B145695) and ether. | [1][2][3] |

| Vapor Pressure | 23.6 mmHg at 25°C | [1][2] |

| Refractive Index | 1.412 | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference |

| ¹H NMR | Not available in search results | |

| ¹³C NMR | A reference to a ¹³C NMR spectrum exists in PubChem, but specific peak data is not provided. | [11] |

| Infrared (IR) | Data available on the NIST WebBook. | [12] |

| Mass Spectrometry (MS) | Mass spectrum available on the NIST WebBook. | [13] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,3-dimethylbutan-1-ol using thionyl chloride in the presence of pyridine (B92270).

Experimental Procedure:

-

Apparatus Setup: A dry, 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagent Charging: The flask is charged with 3,3-dimethylbutan-1-ol (51.1 g, 0.5 mol) and anhydrous pyridine (43.5 g, 0.55 mol).

-

Reaction Initiation: The mixture is cooled in an ice bath to 0-5 °C. Thionyl chloride (65.4 g, 0.55 mol) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured onto 200 g of crushed ice. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by fractional distillation to yield this compound.

Hydrolysis of this compound to 3,3-Dimethylbutanol

This protocol outlines the hydrolysis of this compound to its corresponding alcohol, 3,3-dimethylbutanol. This reaction is a key step in the conversion of the title compound to other valuable synthons.[4]

Experimental Procedure:

-

Reaction Setup: A mixture of this compound (60.3 g, 0.5 mol) and a 10% aqueous solution of potassium carbonate (200 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux with vigorous stirring for 12 hours. The reaction progress can be monitored by gas chromatography.

-

Work-up: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL) and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude 3,3-dimethylbutanol is purified by distillation.

Oxidation of 3,3-Dimethylbutanol to 3,3-Dimethylbutyraldehyde

The alcohol obtained from the hydrolysis of this compound can be oxidized to the corresponding aldehyde, 3,3-dimethylbutyraldehyde, a precursor to the artificial sweetener Neotame.[2]

Experimental Procedure (TEMPO-catalyzed oxidation): [2]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, a mixture of 3,3-dimethyl-1-butanol (B44104) (51.1 g, 0.5 mol), TEMPO (0.78 g, 5 mmol), and dichloromethane (B109758) (150 mL) is prepared. A solution of potassium bromide (5.95 g, 0.05 mol) in deionized water (25 mL) is added to the flask.[2]

-

Reaction: The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium hypochlorite (B82951) (0.55 mol) is added dropwise, maintaining the temperature between 0-5 °C.[2] After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.[2]

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with 10% HCl solution, 10% sodium thiosulfate (B1220275) solution, and deionized water.[2]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,3-dimethylbutyraldehyde.[2] Further purification can be achieved by distillation.

Visualizations

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Method for preparing 3,3-dimethyl-1-butanol - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound [stenutz.eu]

- 9. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]

- 13. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]

Molecular structure and formula of 1-Chloro-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 1-Chloro-3,3-dimethylbutane (Neohexyl Chloride). This monochlorinated alkane serves as a crucial intermediate in various synthetic applications, including the production of pharmaceuticals and agrochemicals.[1] This document consolidates its physical and chemical data, provides a detailed experimental protocol for its synthesis from 3,3-dimethyl-1-butanol (B44104), and offers an analysis of its key spectral features. All quantitative data is presented in structured tables for clarity and comparative purposes.

Molecular Structure and Identification

This compound is a structural isomer of chlorohexane. It features a neopentyl core structure, which consists of a quaternary carbon bonded to three methyl groups and a methylene (B1212753) group, with a chlorine atom attached to the terminal carbon of the ethyl substituent.

-

IUPAC Name: this compound[2]

-

Synonyms: Neohexyl Chloride, 3,3-Dimethylbutyl Chloride[2][3]

-

SMILES: CC(C)(C)CCCl[2]

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] It is characterized by its insolubility in water and miscibility with common organic solvents such as ethanol (B145695) and ether. Key physical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2] |

| Density | 0.867 g/cm³ at 20°C | [2] |

| Boiling Point | 114.4 °C at 760 mmHg | [2] |

| Melting Point | < -100 °C | [2] |

| Flash Point | 19 °C | |

| Refractive Index | 1.417 - 1.420 at 20°C | |

| Vapor Pressure | 23.6 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; Miscible with ethanol, ether |

Synthesis of this compound

A common and efficient laboratory method for the preparation of this compound is the chlorination of the corresponding primary alcohol, 3,3-dimethyl-1-butanol, using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Experimental Protocol: Synthesis from 3,3-dimethyl-1-butanol

Materials:

-

3,3-dimethyl-1-butanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a catalyst and HCl scavenger)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel, place 3,3-dimethyl-1-butanol (1.0 equivalent) dissolved in anhydrous diethyl ether.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) to the dropping funnel. Add the thionyl chloride dropwise to the stirred alcohol solution over 30-60 minutes. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture can then be gently refluxed for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent. Remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

-

A singlet for the nine equivalent protons of the three methyl groups on the quaternary carbon.

-

A triplet for the two protons on the carbon adjacent to the chlorine atom (C1).

-

A triplet for the two protons on the carbon adjacent to the quaternary carbon (C2).

¹³C NMR: The carbon NMR spectrum is expected to show four signals, one for each unique carbon atom.

-

A signal for the three equivalent methyl carbons.

-

A signal for the quaternary carbon (C3).

-

A signal for the methylene carbon adjacent to the quaternary carbon (C2).

-

A signal for the methylene carbon bonded to the chlorine atom (C1), which would be the most downfield of the aliphatic signals due to the deshielding effect of the chlorine.

| Carbon Position | Predicted ¹³C Shift (ppm) |

| C1 (-CH₂Cl) | ~45 |

| C2 (-CH₂-) | ~50 |

| C3 (-C(CH₃)₃) | ~30 |

| C4 (-CH₃) | ~29 |

Note: The predicted shifts are estimates and actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 120. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a smaller peak (the M+2 peak) is observed at m/z 122, with an intensity of about one-third of the M⁺ peak.

-

Major Fragments: The most significant fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) via cleavage of the C2-C3 bond, leading to the formation of a [CH₂CH₂Cl]⁺ fragment. This results in characteristic peaks at m/z 63 (for ³⁵Cl) and m/z 65 (for ³⁷Cl). Another prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺. Loss of HCl from the molecular ion can also lead to a peak at m/z 84.

| m/z | Proposed Fragment Ion | Notes |

| 122 | [C₆H₁₃³⁷Cl]⁺ | M+2 Peak |

| 120 | [C₆H₁₃³⁵Cl]⁺ | Molecular Ion (M⁺) |

| 84 | [C₆H₁₂]⁺ | Loss of HCl |

| 65 | [C₂H₄³⁷Cl]⁺ | Loss of •C(CH₃)₃ |

| 63 | [C₂H₄³⁵Cl]⁺ | Loss of •C(CH₃)₃ |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation (Base Peak) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[1]

-

C-H Stretching: Strong absorptions in the 2870-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups.

-

C-H Bending: Absorptions around 1470 cm⁻¹ and 1370 cm⁻¹ correspond to the C-H bending vibrations. The peak at ~1370 cm⁻¹ is often sharp and indicative of the tert-butyl group.

-

C-Cl Stretching: The characteristic absorption for the C-Cl bond stretch is typically found in the fingerprint region, usually between 650-750 cm⁻¹.

Applications and Reactivity

This compound is a valuable building block in organic synthesis.[2] Its primary use is as an intermediate in the production of more complex molecules for the pharmaceutical and agrochemical industries.[2] The presence of the chloroalkane functional group allows it to undergo nucleophilic substitution and elimination reactions, making it a versatile precursor for introducing the neohexyl group into various molecular scaffolds.[2] For instance, it is a key raw material for the synthesis of 3,3-dimethylbutyraldehyde.[2]

Safety and Handling

This compound is classified as a flammable liquid. It is also considered to have acute toxicity and can cause skin and eye irritation. Appropriate safety precautions, such as working in a well-ventilated fume hood and wearing personal protective equipment (gloves, safety glasses), should be strictly followed. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.

References

Spectroscopic Analysis of 1-Chloro-3,3-dimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Chloro-3,3-dimethylbutane (also known as neohexyl chloride), a compound of interest in organic synthesis and as an intermediate in pharmaceutical and agrochemical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₃Cl, and its molecular weight is 120.62 g/mol .[1][2] The spectroscopic data presented below provides confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

¹³C NMR Data:

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| Data not explicitly found in search results | C1 (-CH₂Cl) |

| Data not explicitly found in search results | C2 (-CH₂-) |

| Data not explicitly found in search results | C3 (-C(CH₃)₃) |

| Data not explicitly found in search results | C4 (-CH₃) |

Note: While a 13C NMR spectrum is available on SpectraBase, the specific peak assignments require subscription for full access.[6]

Infrared (IR) Spectroscopy

The vapor-phase IR spectrum of this compound reveals characteristic vibrational modes of its functional groups.[7][8]

| Wavenumber (cm⁻¹) | Assignment |

| Peak data requires interpretation of the spectrum from NIST or SpectraBase | C-H stretching (alkane) |

| Peak data requires interpretation of the spectrum from NIST or SpectraBase | C-H bending (alkane) |

| Peak data requires interpretation of the spectrum from NIST or SpectraBase | C-Cl stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1][9]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 120 | Trace or absent | [M]⁺ (Molecular ion) |

| 105 | Present | [M - CH₃]⁺ |

| 85 | Present | [M - Cl]⁺ |

| 57 | Base Peak | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | Significant | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation delay: 1-5 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Spectral width: 0-12 ppm.

-

-

Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Spectral width: 0-220 ppm.

-

-

Processing: Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.

Ionization:

-

Technique: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

Mass Analysis:

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-200.

Data Acquisition: The instrument is scanned to detect the mass-to-charge ratio of the molecular ion and its fragments. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR [m.chemicalbook.com]

- 4. 1-CHLORO-3-METHYLBUTANE(107-84-6) 13C NMR [m.chemicalbook.com]

- 5. Solved this is the HNMR spectrum of 1-chloro-3-methylbutane. | Chegg.com [chegg.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]

- 9. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]

The Enigma of the Neopentyl Halide: An In-Depth Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary alkyl halides are fundamental building blocks in organic synthesis, typically exhibiting predictable reactivity patterns, primarily through the S(_N)2 mechanism. However, when a primary alkyl halide incorporates a neopentyl structure, its reactivity deviates significantly from these established norms. The steric bulk of the tert-butyl group, positioned at the β-carbon, introduces a unique and challenging reactivity profile that has intrigued and often frustrated chemists for decades. This technical guide provides a comprehensive exploration of the reactivity of primary alkyl halides with a neopentyl structure, offering insights into their kinetic behavior, mechanistic pathways, and the experimental methodologies used to study them. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, where the strategic use of sterically hindered moieties can impart desirable properties such as enhanced stability.

The Steric Challenge of the Neopentyl Group

The defining feature of a neopentyl halide is the presence of a quaternary carbon atom adjacent to the carbon bearing the halogen. This arrangement, formally a 2,2-dimethylpropyl group, creates a sterically congested environment that profoundly influences the accessibility of the electrophilic α-carbon.

Reactivity in Nucleophilic Substitution Reactions

S(_N)2 Reactions: A Tale of Extreme Steric Hindrance

The bimolecular nucleophilic substitution (S(_N)2) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. In the case of neopentyl halides, this pathway is severely impeded. The bulky tert-butyl group effectively shields the rear face of the α-carbon, making it nearly impossible for a nucleophile to approach for the requisite backside attack.

This steric hindrance results in a dramatic decrease in the rate of S(_N)2 reactions for neopentyl halides compared to other primary alkyl halides. For instance, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in S(_N)2 reactions[1]. The extreme steric hindrance raises the energy of the S(_N)2 transition state, thereby increasing the activation energy and drastically reducing the reaction rate[2].

dot

Caption: S(_N)2 reaction pathway for a neopentyl halide.

S(_N)1 Reactions: The Inevitable Rearrangement

While the primary nature of the α-carbon in neopentyl halides would typically preclude a unimolecular nucleophilic substitution (S(_N)1) reaction due to the instability of the resulting primary carbocation, under forcing conditions (e.g., with a weak nucleophile such as a solvent and elevated temperatures), an S(_N)1-type mechanism can be observed. However, the initial formation of the highly unstable primary neopentyl carbocation is immediately followed by a rapid and irreversible 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation. Consequently, the observed substitution products are derived from this rearranged carbocation, not the original neopentyl structure. For example, the solvolysis of neopentyl bromide in aqueous ethanol (B145695) yields tert-amyl alcohol and tert-amyl ethyl ether[3].

dot

Caption: S(_N)1 reaction pathway of a neopentyl halide with rearrangement.

Reactivity in Elimination Reactions

E2 Reactions: The Role of Bulky Bases

Elimination reactions, particularly the bimolecular elimination (E2) pathway, become significant for neopentyl halides, especially in the presence of strong, sterically hindered bases such as potassium tert-butoxide. Due to the steric hindrance around the α-carbon, the bulky base has difficulty accessing the β-protons. However, since there are nine equivalent β-protons on the three methyl groups, deprotonation can still occur. The use of a bulky base favors the formation of the less substituted alkene (Hofmann product), which in the case of neopentyl halides is 3,3-dimethyl-1-butene.

dot

Caption: E2 elimination pathway of a neopentyl halide.

Quantitative Reactivity Data

The following tables summarize the available quantitative data on the reactivity of neopentyl halides, providing a comparative perspective.

Table 1: Relative S(_N)2 Reaction Rates of Alkyl Halides

| Substrate | Relative Rate |

| Methyl Halide | ~30 |

| Ethyl Halide (Primary) | 1 |

| Isopropyl Halide (Secondary) | 0.03 |

| Neopentyl Halide | 0.00001 |

| tert-Butyl Halide (Tertiary) | ≈ 0 |

Data adapted from Solomons and Fryhle's Organic Chemistry.[4]

Table 2: Calculated Activation Energies for S(_N)2 Reactions

| Substrate | Reaction | Activation Energy (kcal/mol) |

| Methyl Bromide | CH₃Br + Br⁻ | 20.8 |

| Neopentyl Bromide | (CH₃)₃CCH₂Br + Br⁻ | 30.2 |

Data from a computational study.

Experimental Protocols

General Protocol for Kinetic Study of Neopentyl Halide Solvolysis

This protocol outlines a general method for studying the kinetics of the solvolysis of a neopentyl halide, which proceeds via an S(_N)1-type mechanism with rearrangement.

Objective: To determine the rate constant for the solvolysis of a neopentyl halide in a given solvent system.

Materials:

-

Neopentyl halide (e.g., neopentyl bromide)

-

Solvent (e.g., aqueous ethanol)

-

Indicator (e.g., bromothymol blue)

-

Standardized sodium hydroxide (B78521) solution

-

Constant temperature bath

-

Burette, pipette, flasks

Procedure:

-

Prepare a solution of the neopentyl halide in the chosen solvent at a known concentration.

-

Place a known volume of this solution in a reaction flask and add a few drops of the indicator.

-

Equilibrate the reaction flask in a constant temperature bath.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of a suitable solvent (e.g., acetone).

-

Titrate the generated hydrohalic acid in the aliquot with the standardized sodium hydroxide solution. The endpoint is indicated by a color change of the indicator.

-

Continue taking measurements until the reaction is complete or for a sufficient period to determine the rate.

-

The rate constant can be determined by plotting the natural logarithm of the concentration of the neopentyl halide versus time. For a first-order reaction, this will yield a straight line with a slope of -k.

General Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of a reaction involving a neopentyl halide.

Materials:

-

Reaction mixture

-

Internal standard

-

Solvent for dilution (e.g., dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Following the completion of the reaction, quench the reaction mixture appropriately.

-

Extract the organic products into a suitable solvent.

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).

-

Prepare a sample for GC-MS analysis by diluting a known amount of the crude product mixture in a suitable solvent and adding a known amount of an internal standard.

-

Inject the sample into the GC-MS.

-

The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

The mass spectrometer will then ionize and fragment the separated components, providing a mass spectrum for each.

-

Identify the products by comparing their retention times and mass spectra to those of authentic samples or by interpreting the fragmentation patterns.

-

Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram and comparing them to the peak area of the internal standard.

dot

Caption: General experimental workflow for product analysis.

Implications for Drug Development and Organic Synthesis

The unique reactivity profile of neopentyl halides makes them both a challenge and an opportunity in organic synthesis and drug development. The high steric hindrance can be exploited to direct reactions to other parts of a molecule or to introduce a bulky, metabolically stable group. The propensity for rearrangement in S(_N)1-type reactions provides a pathway to tertiary alkyl structures that might be difficult to access through other means. The presence of a neopentyl group in a drug molecule can enhance its stability by sterically shielding nearby functional groups from metabolic degradation, potentially leading to improved pharmacokinetic properties[5].

Conclusion

Primary alkyl halides with a neopentyl structure exhibit a fascinating and complex reactivity profile that is dominated by steric hindrance. Their extreme unreactivity in S(_N)2 reactions and their tendency to undergo rearrangement in S(_N)1-type reactions set them apart from their less hindered counterparts. Understanding these reactivity patterns is crucial for any chemist working with these challenging yet potentially valuable substrates. The data and protocols presented in this guide provide a solid foundation for researchers to navigate the intricacies of neopentyl halide chemistry and to harness their unique properties in the design and synthesis of novel molecules.

References

Solubility of 1-Chloro-3,3-dimethylbutane in organic solvents

An In-depth Technical Guide to the Solubility of 1-Chloro-3,3-dimethylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound (neohexyl chloride) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the compound's molecular structure and the fundamental principles of solubility. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a liquid compound in an organic solvent is provided to enable researchers to generate empirical data. This guide is intended to be a valuable resource for professionals utilizing this compound in organic synthesis, pharmaceutical applications, and agrochemical development.[1]

Introduction to this compound

This compound, also known as neohexyl chloride, is a halogenated alkane with the chemical formula C₆H₁₃Cl. It is a colorless liquid at room temperature and is utilized as an intermediate and raw material in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] An understanding of its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development.

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. This principle states that substances with similar polarities and intermolecular forces are likely to be miscible. This compound possesses a distinct molecular structure that influences its solubility: a nonpolar tert-butyl group and a polar C-Cl bond.

-

Nonpolar Character: The bulky tert-butyl group at one end of the molecule provides a significant nonpolar character, leading to strong London dispersion forces.

-

Polar Character: The electronegative chlorine atom attached to the primary carbon creates a dipole moment, introducing polar character to the molecule.

This dual nature suggests that this compound will exhibit good solubility in a range of organic solvents. A qualitative prediction of its solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar alkyl chain of this compound will have strong van der Waals interactions with nonpolar solvents. |

| Slightly Polar | Diethyl Ether, Dichloromethane | High | These solvents can effectively solvate both the nonpolar and polar portions of the molecule. Dichloromethane is a common solvent for reactions involving haloalkanes.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate | While these solvents are polar, their polarity might be less compatible with the nonpolar tert-butyl group. Good solubility is still expected. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The primary intermolecular forces in these solvents are strong hydrogen bonds. While some dissolution will occur due to dipole-dipole interactions, the energy required to break the hydrogen bonds of the solvent may limit solubility. |

| Aqueous | Water | Very Low / Immiscible | This compound is not expected to be miscible with water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium shake-flask method, which is a reliable technique for generating accurate solubility data.

Objective: To determine the concentration of a saturated solution of a liquid solute in a given organic solvent at a specific temperature.

Materials:

-

Liquid solute (e.g., this compound)

-

Organic solvent of interest

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (solvent-compatible)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, NMR)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the liquid solute to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate phase of the solute should be visible.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the system. It is advisable to sample and analyze the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a period to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

-

Determine the mass of the collected saturated solution.

-

Dilute the sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of the solute in the solvent at known concentrations. These standards should bracket the expected concentration of the diluted saturated solution.

-

-

Analytical Measurement:

-

Analyze the prepared calibration standards and the diluted sample using a suitable analytical method, such as gas chromatography.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standards.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific, published quantitative solubility data for this compound in organic solvents is scarce, its molecular structure allows for informed predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in highly polar and protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-3,3-dimethylbutane

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Chloro-3,3-dimethylbutane, a halogenated alkane of interest to researchers, scientists, and professionals in drug development. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Physicochemical Data

This compound, also known as neohexyl chloride, is a colorless liquid at room temperature. Its physical properties are crucial for its application in organic synthesis and as a solvent. The boiling and melting points are fundamental parameters for its handling, purification, and reaction design.

Data Presentation

The experimentally determined and estimated physicochemical data for this compound are summarized in the table below for clear reference.

| Property | Value | Source |

| Boiling Point | 114.4 °C at 760 mmHg | [1] |

| 115 °C | [2] | |

| 116-118 °C | [3] | |

| Melting Point | -35.1 °C (estimated) | [1] |

Note: Variations in reported boiling points can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols

Accurate determination of boiling and melting points is essential for the characterization and quality control of chemical substances. The following are detailed methodologies for these measurements.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a liquid organic compound using a small sample size.[1]

Apparatus and Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is placed into the small test tube. The capillary tube, with its sealed end pointing upwards, is then placed inside the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing heating oil. The oil level should be high enough to submerge the sample but not so high that it enters the test tube.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. This design promotes convection currents in the oil, ensuring even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to be drawn back into the capillary tube.[1][4]

Determination of Melting Point: Capillary Method

Since this compound has a melting point below ambient temperature, this procedure would require a cooling bath or a specialized apparatus capable of sub-ambient temperature control. The general principle of the capillary method is described below.

Apparatus and Materials:

-

Melting point apparatus with a cooling stage or a Thiele tube with a cooling bath (e.g., dry ice/acetone)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated for low temperatures)

-

Sample of this compound (solidified)

Procedure:

-

Sample Preparation: A small amount of solidified this compound is finely powdered. The open end of a capillary tube is tapped into the powder to introduce a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end.

-

Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus or attached to a low-temperature thermometer and placed in a cooling bath.

-

Cooling and Heating: The sample is initially cooled to a temperature well below its expected melting point. The temperature is then allowed to rise slowly and steadily (typically 1-2 °C per minute) as it approaches the melting range.

-

Observation and Melting Point Determination: The sample is observed through a magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[2][5]

Mandatory Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of a chemical substance like this compound.

Caption: Workflow for determining the boiling and melting points.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

1-Chloro-3,3-dimethylbutane: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,3-dimethylbutane, also known as neohexyl chloride, is a versatile halogenated alkane intermediate crucial in various organic syntheses. Its unique sterically hindered neopentyl structure governs its reactivity, making it a subject of interest in the development of pharmaceuticals and agrochemicals. This technical guide provides an in-depth analysis of its physical and chemical properties, spectroscopic data, and its applications in key organic reactions, including nucleophilic substitution, elimination, Grignard reagent formation, and Friedel-Crafts alkylation. Detailed experimental protocols and reaction mechanisms are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a colorless, flammable liquid. Its bulky tert-butyl group significantly influences its physical properties and chemical reactivity.[1][2] Key physical and chemical data are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃Cl | [3] |

| Molecular Weight | 120.62 g/mol | [3] |

| CAS Number | 2855-08-5 | [3] |

| Appearance | Colorless liquid | [2] |

| Density | 0.867 g/mL at 25 °C | [4] |

| Boiling Point | 114.4 °C at 760 mmHg | [2] |

| Melting Point | -35.1 °C (estimate) | [2] |

| Flash Point | 19 °C | [2] |

| Refractive Index | 1.417-1.420 | [2][4] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, ether, and ethanol. | [5] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide a clear picture of the molecule's carbon skeleton and proton environments.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Cl | |

| ~1.7 | Triplet | 2H | -C(CH₃)₃-CH₂- | |

| ~1.0 | Singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~51.0 | -CH₂-Cl | |

| ~42.5 | -C(CH₃)₃-C H₂- | |

| ~31.0 | -C (CH₃)₃ | |

| ~29.0 | -C(C H₃)₃ |

Note: Precise chemical shifts can vary depending on the solvent and instrument.[2][6][7][8]

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak is observed, along with a prominent M+2 peak due to the presence of the ³⁷Cl isotope. The base peak typically corresponds to the loss of the chlorine atom to form the stable neohexyl carbocation.

| m/z | Ion | Notes |

| 120/122 | [C₆H₁₃Cl]⁺ | Molecular ion peak (M⁺/M⁺+2) with ~3:1 ratio |

| 85 | [C₆H₁₃]⁺ | Loss of Cl radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation, a major fragment |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for C-H and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration |

| 2870-2960 | C-H stretch (alkane) |

| 1470 | C-H bend (scissoring) |

| 1365 | C-H bend (methyl rock) |

| ~720 | C-Cl stretch |

Synthesis of this compound

The most common laboratory synthesis involves the conversion of the corresponding alcohol using thionyl chloride.

Experimental Protocol: From 3,3-dimethyl-1-butanol (B44104)

Reaction: (CH₃)₃CCH₂CH₂OH + SOCl₂ → (CH₃)₃CCH₂CH₂Cl + SO₂ + HCl

Reagents:

-

3,3-dimethyl-1-butanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP) (as catalyst/base)

-

Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 3,3-dimethyl-1-butanol in anhydrous diethyl ether.

-

Add a catalytic amount of pyridine or DMAP to the solution.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise from the addition funnel with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

This method typically proceeds with good yield and avoids the carbocation rearrangements that can occur under acidic conditions.[15][16]

Reactivity and Applications in Organic Synthesis

The steric hindrance provided by the neopentyl group and the nature of the primary alkyl halide dictate the reactivity of this compound.

Caption: Reactivity pathways of this compound.

Nucleophilic Substitution Reactions

Due to its structure as a primary alkyl halide, this compound can undergo Sₙ2 reactions. However, the bulky tert-butyl group adjacent to the reaction center can significantly slow down the reaction rate with sterically demanding nucleophiles.